n-Formylfluoxetine

Description

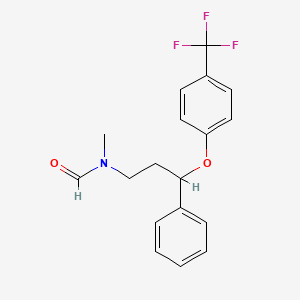

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO2/c1-22(13-23)12-11-17(14-5-3-2-4-6-14)24-16-9-7-15(8-10-16)18(19,20)21/h2-10,13,17H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNTUJKGUJSBFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation and Degradation Pathways of N Formylfluoxetine

Maillard Reaction Pathways Leading to n-Formylfluoxetine Formation

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino compounds, such as the amine group in fluoxetine (B1211875). This process is a common cause of drug degradation in formulations containing both types of components. researchgate.netnih.govresearchgate.netresearchgate.netnih.govscribd.com

Reducing sugars, particularly when used as excipients, are key initiators of the Maillard reaction with amine-containing drugs like fluoxetine. Lactose (B1674315) is frequently identified as a common excipient that readily reacts with fluoxetine, leading to the formation of this compound. researchgate.netnih.govresearchgate.netscribd.comdrhothas.comscirp.orgnih.govgoogle.com Other carbohydrate excipients, such as microcrystalline cellulose (B213188) (MCC) and glucose, can also contribute to N-formylation, often due to the presence of residual reducing sugars or their degradation products within these materials. baertschiconsulting.comresearchgate.net

The initial step involves the condensation between the secondary amine group of fluoxetine and the aldehyde group present in the open-chain form of a reducing sugar. This reaction forms an N-glycosyl amine, which is the first stage of the Maillard cascade. nih.govbaertschiconsulting.comrsc.org Factors such as water content, lubricant concentration, and temperature significantly influence the rate of this degradation process, with moisture often accelerating the N-formylation pathway. nih.govscribd.comdrhothas.com

Table 1: Excipients and Their Role in Fluoxetine N-Formylation

| Excipient/Compound | Role in N-Formylation | Primary Pathway(s) | Key Intermediates/Products | Citations |

| Lactose | Reducing Sugar | Maillard Reaction | N-Glycosyl amine, Amadori Rearrangement Product (ARP), this compound | researchgate.netnih.govresearchgate.netscribd.comscirp.orgnih.govgoogle.com |

| Glucose | Reducing Sugar | Maillard Reaction | N-Glycosyl amine, ARP, this compound | baertschiconsulting.comresearchgate.net |

| Microcrystalline Cellulose | Carbohydrate Excipient (potential source of residual glucose) | Maillard Reaction, Formic Acid Generation | N-Glycosyl amine, ARP, Formic Acid, this compound | baertschiconsulting.comresearchgate.net |

| Polyethylene (B3416737) Glycol (PEG) | Excipient (prone to oxidative degradation) | Oxidative Degradation (to Formaldehyde (B43269) and Formic Acid) | Formaldehyde, Formic Acid | nih.govresearchgate.netresearchgate.netrsc.org |

| Formic Acid | Formylating Agent | Direct N-Formylation | This compound | researchgate.netbaertschiconsulting.comnih.govresearchgate.netnih.gov |

Following the initial condensation, the N-glycosyl amine intermediate can undergo an Amadori rearrangement. This process leads to the formation of an Amadori Rearrangement Product (ARP), which is an α-aminoketose. nih.govnih.govbaertschiconsulting.comrsc.orgresearchgate.net Research suggests that the ARP is a critical intermediate in the formation of this compound. nih.govnih.gov Studies have indicated that the ARP can undergo oxidative degradation, a process that ultimately yields this compound. rsc.org While direct reaction with formic acid or glyoxalic acid was not found to produce the N-formyl degradation product in some studies, the intermediacy of the ARP in the degradation pathway to this compound has been inferred through solid-state kinetic studies. nih.govbaertschiconsulting.com The formation of both the ARP and the subsequent N-formyl derivative can be influenced by base catalysis. researchgate.net

Table 2: Key Intermediates and Degradation Pathways in Fluoxetine N-Formylation

| Stage/Intermediate | Formation Mechanism | Subsequent Transformation | Resulting Product | Citations |

| Fluoxetine (secondary amine) | - | Condensation with reducing sugar | N-Glycosyl amine | nih.govbaertschiconsulting.comrsc.org |

| N-Glycosyl amine | Condensation of fluoxetine with reducing sugar | Amadori Rearrangement | Amadori Rearrangement Product (ARP) | nih.govnih.govbaertschiconsulting.comrsc.orgresearchgate.net |

| Amadori Rearrangement Product (ARP) | Rearrangement of N-glycosyl amine | Oxidative degradation | This compound | baertschiconsulting.comrsc.org |

| Amadori Rearrangement Product (ARP) | Rearrangement of N-glycosyl amine | Direct reaction with a formylating agent (e.g., formic acid) | This compound | baertschiconsulting.comresearchgate.net |

| Formic Acid | Excipient degradation (e.g., MCC, PEG) or other oxidative processes | Direct reaction with fluoxetine's amine group | This compound | researchgate.netbaertschiconsulting.comnih.govresearchgate.netnih.gov |

| Radical Species | Catalyzed processes (e.g., light, sonication, presence of TiO₂) | Formylation of fluoxetine's amine group (proposed mechanism) | This compound | researchgate.netresearchgate.net |

Non-Maillard Chemical Mechanisms of N-Formylation

Beyond the Maillard reaction, other chemical mechanisms can also lead to the N-formylation of fluoxetine. These pathways often involve direct formylating agents or radical-mediated processes.

Formic acid is recognized as a potent formylating agent capable of reacting directly with primary and secondary amines to produce N-formyl derivatives. researchgate.netbaertschiconsulting.comnih.govresearchgate.netnih.gov In pharmaceutical formulations, formic acid can originate from several sources. It may be generated through the decomposition of certain excipients, such as microcrystalline cellulose (MCC) or residual glucose. baertschiconsulting.com Furthermore, the oxidative degradation of polyethylene glycols (PEGs) is a known pathway that yields both formaldehyde and formic acid, which can then participate in drug degradation. nih.govresearchgate.netresearchgate.netrsc.org This direct reaction with formic acid provides a significant route for the formation of this compound.

Radical-initiated mechanisms have been implicated in the N-formylation of amine-containing drugs. researchgate.netresearchgate.net For instance, studies on duloxetine (B1670986) have shown that N-formylation can occur as an artifact during sample preparation when exposed to light and sonication in the presence of titanium dioxide, suggesting a radical-mediated pathway. researchgate.netresearchgate.net While this specific example pertains to duloxetine, it highlights the potential for similar radical processes to contribute to the degradation and N-formylation of fluoxetine under certain conditions, potentially involving the generation of formylating species through radical chain reactions.

Oxidative processes can also play a role in the generation of this compound. Oxidative cleavage of intermediates formed during the Maillard reaction, such as glycosylamines or Amadori Rearrangement Products (ARPs), has been proposed as a pathway leading to N-formyl derivative formation. baertschiconsulting.comrsc.org Specifically, the oxidative degradation of the ARP derived from fluoxetine and lactose can result in this compound. rsc.org Additionally, as mentioned previously, the oxidative degradation of excipients like PEGs can produce reactive species such as formic acid, which then facilitates N-formylation. nih.govresearchgate.netresearchgate.netrsc.org

Influence of Formulation Components and Environmental Factors on this compound Formation Kinetics

The kinetics of this compound formation, and by extension its stability, are significantly influenced by various formulation components and environmental conditions.

Impact of Excipient-Drug Substance Interactions on Degradation Profiles

Excipients play a critical role in the stability of pharmaceutical formulations. Lactose, a common excipient, is a significant contributor to the Maillard reaction with fluoxetine, leading to this compound formation nih.govresearchgate.netresearchgate.net. Studies indicate that the presence of lactose in fluoxetine hydrochloride formulations results in lower stability compared to formulations using starch as a diluent researchgate.netgoogle.com. Lubricants, such as magnesium stearate (B1226849), can also influence degradation. Magnesium stearate has been shown to catalyze the formylation process between fluoxetine and lactose, potentially due to localized pH changes google.comresearchgate.netresearchgate.net. Furthermore, reactive impurities within excipients can initiate or accelerate degradation pathways nih.govdrhothas.comresearchgate.net. For instance, excipients like microcrystalline cellulose (MCC) can degrade to produce formic acid, which can then react with amine drugs to cause N-formylation researchgate.netbaertschiconsulting.com.

Effects of Water Content and Environmental Moisture on Reaction Rates

Water content and environmental moisture are critical factors that accelerate degradation reactions, including the Maillard reaction leading to this compound nih.govresearchgate.netresearchgate.net. The presence of water can promote the Maillard reaction between fluoxetine and lactose, leading to increased formation of this compound researchgate.netscience.govresearchgate.netscirp.org. Studies on similar amine-containing drugs have shown that moisture significantly increases the rate of N-formylation pathways researchgate.netbaertschiconsulting.com.

Catalytic Roles of Specific Pharmaceutical Additives (e.g., Titanium Dioxide)

While direct evidence for titanium dioxide catalyzing this compound degradation is limited in the provided search results, titanium dioxide has been implicated in catalyzing similar reactions. Specifically, titanium dioxide has been shown to catalyze the degradation of acetonitrile (B52724) in the presence of sonication or light, leading to the formylation of duloxetine, another secondary amine drug researchgate.net. This suggests a potential role for titanium dioxide in promoting formylation reactions under specific conditions, possibly through photocatalysis or by facilitating radical-initiated mechanisms researchgate.netmdpi.comresearchgate.net.

Influence of Physical Stressors (e.g., Temperature, Light Exposure, Sonication) on Degradation

Physical stressors can significantly impact the stability of this compound. Temperature, in conjunction with moisture and lubricants, has been identified as a factor influencing the degradation of fluoxetine and the formation of this compound researchgate.netresearchgate.netscience.govresearchgate.netscirp.org. Elevated temperatures can accelerate the Maillard reaction mdpi.com. Light exposure and sonication, particularly in the presence of catalysts like titanium dioxide, can also contribute to degradation and formylation reactions of amine-containing drugs researchgate.net. Stress testing, which involves exposing drug substances and products to various environmental conditions like heat, light, humidity, and oxidation, is crucial for understanding degradation pathways and kinetics amazon.comresearchgate.net.

Comparative Chemical Degradation Studies of N-Formylation Across Diverse Amine-Containing Pharmaceutical Compounds

The N-formylation of secondary amines is a recognized degradation pathway observed across various pharmaceutical compounds, not exclusively fluoxetine. Studies have documented similar N-formylation pathways in drugs such as varenicline (B1221332), bisoprolol, and duloxetine nih.govresearchgate.netvdoc.pubresearchgate.net. These reactions often occur via the Maillard reaction with reducing sugars or through oxidative degradation pathways involving formic acid or formaldehyde researchgate.netnih.govresearchgate.netvdoc.pubresearchgate.net. For example, varenicline undergoes N-formylation and N-methylation due to the oxidative degradation of polyethylene glycol (PEG), a common excipient, into formaldehyde and formic acid researchgate.net. Similarly, bisoprolol's N-formylation has been postulated to arise from the oxidative degradation of the ARP formed with reducing sugars vdoc.pub. These comparative studies highlight that the propensity for N-formylation is a characteristic of secondary amine-containing drugs when exposed to specific excipients or environmental conditions.

Mechanistic Investigations of N Formylation Reactions Involving N Formylfluoxetine

Elucidation of Reaction Mechanisms Through Controlled Experimental Design

Controlled experiments are fundamental to unraveling the complex pathways leading to N-formylfluoxetine. These studies often involve manipulating reaction conditions and components to isolate and identify key factors driving the formylation process.

Investigations into the formation of this compound have been conducted in both solution and solid states to mimic various pharmaceutical scenarios.

Solid-State Studies: The Maillard reaction between fluoxetine (B1211875) hydrochloride and lactose (B1674315) is a primary pathway for the formation of this compound in solid dosage forms. nih.govscribd.com Solid-state kinetic studies, such as those involving heating fluoxetine with lactose at elevated temperatures (e.g., 100°C), have been instrumental in demonstrating this degradation pathway. baertschiconsulting.com Factors such as water content, the presence of lubricants like magnesium stearate (B1226849), and temperature significantly influence the rate of degradation in the solid state. nih.govscribd.com For instance, the presence of moisture accelerates the degradation pathway. researchgate.netnih.gov Amorphous forms of drug substances are generally more susceptible to degradation than their crystalline counterparts. researchgate.net

Solution-Phase Studies: Solution-phase experiments offer a more rapid method for assessing the propensity of amines like fluoxetine to undergo Maillard-type reactions and formylation. baertschiconsulting.comresearchgate.net These studies often use aqueous ethanol (B145695) or similar solvent systems to dissolve the reactants. nih.gov In solution, the reaction between fluoxetine and reducing sugars like glucose can be monitored to understand the formation of this compound and the intermediate Amadori Rearrangement Product (ARP). baertschiconsulting.comresearchgate.net The pH of the solution is a critical variable, with higher pH levels (e.g., pH 9) significantly increasing the rate of N-formylation. baertschiconsulting.com

Here is an interactive data table summarizing findings from solid-phase screening experiments:

Table 1: Solid Phase Screening Experiments for Fluoxetine HCl and Lactose Mixtures Heated at 98°C for 24h

| Lactose Type | Mixing Mode | Magnesium Stearate | Total Impurities (%) | ARP (%) | This compound (%) |

|---|---|---|---|---|---|

| Monohydrate | Tumble | N | 0.48 | 0.073 | |

| Monohydrate | Tumble | Y | 0.46 | 0.16 | 0.023 |

| Monohydrate | Grind | N | 0.48 | 0.089 |

Data sourced from a study on the Maillard reaction of lactose and fluoxetine hydrochloride. scribd.com

Isotopic labeling is a powerful technique used to trace the origin of specific atoms within a reaction mechanism. wikipedia.org In the context of this compound formation, labeling experiments have been crucial in identifying the source of the formyl group.

Studies on analogous secondary amines, such as edivoxetine (B1671106), have employed ¹³C-labeled reducing sugars to pinpoint the origin of the formyl carbon. baertschiconsulting.comresearchgate.netnih.gov These experiments have demonstrated that the C1 position of the reducing sugar is the primary source of the formyl group. researchgate.netnih.gov The use of deuterium-labeled solvents, such as D₂O, has also been employed to investigate the role of the solvent and potential hydrogen exchange reactions. nih.gov For example, in studies of other drug substances, deuterium-labeled acetonitrile (B52724) has been used to confirm its role as a source of the formyl group in artifactual N-formylation reactions. researchgate.netresearchgate.net

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to detect the incorporation of isotopic labels into the final product, this compound. wikipedia.org

Application of Computational Chemistry in Mechanistic Studies

Computational chemistry provides valuable theoretical insights into reaction mechanisms that can be difficult to obtain through experimental methods alone.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules. researchgate.netmdpi.com These studies can help to understand the reactivity of the secondary amine group in fluoxetine and the energetics of different formylation pathways. dnu.dp.ua For instance, computational studies on other amines have shown that electron-donating groups tend to stabilize reaction products with CO₂, while electron-withdrawing groups destabilize them. researchgate.net Such principles can be applied to understand the reactivity of fluoxetine's amine group. Although specific quantum chemical studies on this compound are not widely published, the principles from studies on similar amine reactions are applicable. dnu.dp.uascience.gov These computational approaches can predict the likelihood of different reaction pathways by calculating their activation energies. rsc.org

Molecular modeling techniques can be used to predict reaction pathways and analyze their energetic profiles. nih.govgithub.io By modeling the interaction between fluoxetine and potential formylating agents, researchers can identify the most likely reaction intermediates and transition states. This allows for a detailed, step-by-step understanding of the reaction mechanism.

Software tools can automate the discovery of reaction networks and calculate the free energy profiles of different pathways. schrodinger.com This can help to predict the major products of a reaction under specific conditions. For example, retrosynthesis prediction models can identify potential precursor molecules for a target molecule like this compound, offering insights into its formation pathways. rsc.orgarxiv.org Energetic analysis provides a quantitative measure of the feasibility of a proposed reaction pathway, with lower energy barriers indicating more favorable reactions. medcraveonline.com

Methodologies for Differentiating Between True Degradation Products and Analytical Artifacts

A significant challenge in the analysis of this compound is distinguishing between the compound formed as a true degradation product during manufacturing or storage and that formed as an artifact during the analytical process itself. researchgate.net

Controlled sample preparation is a key methodology. For example, investigations into the N-formylation of duloxetine (B1670986), a related secondary amine, revealed that sonication and/or light in the presence of titanium dioxide could catalyze an artifactual reaction where acetonitrile, a common HPLC solvent, provided the formyl group. baertschiconsulting.comresearchgate.net

To differentiate true degradants from artifacts, the following approaches are used:

Varying Analytical Conditions: Altering parameters of the analytical method, such as the solvent, temperature, and use of sonication, can help identify if the formation of this compound is dependent on these conditions.

Isotopic Labeling of Solvents: Using isotopically labeled solvents (e.g., deuterium-labeled acetonitrile) can definitively prove if the solvent is the source of the formyl group. researchgate.netresearchgate.net

Spiking Studies: Introducing known amounts of potential precursors, like formic acid, into the sample can help determine their role in the formation of this compound. researchgate.net

Comparison with Stressed Samples: Comparing the levels of this compound in analytical samples with those found in samples subjected to forced degradation (e.g., heat and humidity) can help ascertain its origin. nih.govmedcraveonline.com

By employing these methodologies, analysts can ensure that the measured levels of this compound accurately reflect its presence in the drug product and are not a result of the analytical procedure. researchgate.net

Synthetic Approaches to N Formylfluoxetine for Research Applications

Laboratory Synthesis Protocols for Generating Reference Standards and Research Materials

The preparation of n-Formylfluoxetine for research applications, particularly as a reference standard, typically involves established N-formylation techniques adapted for secondary amines. These methods aim for high purity and yield, ensuring the material is suitable for analytical and research purposes. Common laboratory protocols often rely on reacting fluoxetine (B1211875) (or its salt) with formylating agents under controlled conditions.

One widely applicable approach involves the use of formic acid in conjunction with an activating agent, such as acetic anhydride (B1165640) baertschiconsulting.comgoogle.com. This combination generates a reactive formylating species, often referred to as mixed acetic-formic anhydride, which efficiently formylates secondary amines. The reaction is typically carried out in an organic solvent, and the product is subsequently isolated and purified through standard laboratory techniques like extraction, drying, solvent evaporation, and chromatography. For instance, the synthesis of N-formyl edivoxetine (B1671106), a structurally related secondary amine, was achieved by reacting the free base with formyl-acetic anhydride generated in situ from acetic anhydride and formic acid in methylene (B1212753) chloride baertschiconsulting.com. Similarly, the synthesis of N-formyl vortioxetine (B1682262) has been reported using formic acid and acetic anhydride, with yields ranging from 51% to 61% depending on the specific conditions and work-up google.com.

Another strategy involves using formic acid alone, often at elevated temperatures or with specific catalysts, to achieve N-formylation wisdomlib.orgmedcraveonline.com. The reaction conditions, including temperature and reaction time, are critical for optimizing yield and minimizing side products. For example, heating vortioxetine hydrobromide with formic acid at 90 °C for 16 hours yielded N-formyl vortioxetine google.com.

Exploration of Formylating Agents and Optimized Reaction Conditions

The selection of the formylating agent and the optimization of reaction conditions are paramount for the successful and efficient synthesis of this compound. Various reagents have been employed for the N-formylation of amines, each with its own advantages and limitations.

Utilization of N,N-Dimethylformamide as a C1 Source in Formylation

N,N-Dimethylformamide (DMF) is a polar aprotic solvent commonly used in organic synthesis and can also serve as a formylating agent, particularly when activated or used in conjunction with catalysts. While direct synthesis of this compound using DMF as the sole formylating agent is less commonly reported in the provided literature, DMF is recognized as a versatile C1 source in various N-formylation reactions. For example, DMF has been used in the synthesis of N-formylated compounds, sometimes in combination with catalysts like diethyl phosphite/imidazole researchgate.net. In other contexts, DMF can be involved in reactions leading to formylated products, such as in the synthesis of N,N-Diethyl-2-methoxybenzamide, where it is used in conjunction with sec-butyllithium (B1581126) for directed ortho-metalation and subsequent formylation . The literature also indicates that DMF can be used as a solvent and capping agent in the synthesis of metal nanoparticles, which themselves can act as catalysts for various organic transformations, including formylation nih.gov.

Application of Formate (B1220265) Esters and Formic Acid in Synthetic Routes

Formic acid and its derivatives, such as formate esters, are among the most frequently utilized reagents for N-formylation.

Formic Acid: Formic acid itself can directly formylate amines, often requiring elevated temperatures or the presence of a catalyst. Its use in combination with acetic anhydride is a well-established method for generating a more reactive formylating species baertschiconsulting.comgoogle.com. Formic acid can also be used in conjunction with other reagents, like ethyl chloroformate, or in specific solvent systems such as toluene (B28343) with a Dean-Stark trap for water removal google.comwisdomlib.org. The use of formic acid in the presence of catalysts like Zeolite A has also been reported for the N-formylation of amines under solvent-free conditions medcraveonline.com.

Formate Esters: Formate esters, such as ethyl formate, can also serve as formylating agents. For example, ethyl formate has been used in the synthesis of N-formyl vortioxetine, often in conjunction with DMF google.com. The synthesis of formate esters themselves can be achieved through various methods, including the oxidative coupling of formaldehyde (B43269) with alcohols catalyzed by gold nanoparticles mdpi.com. While direct examples of formate ester use for this compound synthesis are less prominent in the provided search results, they represent a viable class of reagents for this transformation.

Development of Novel Synthetic Methodologies for N-Formylated Compounds

Recent advancements in synthetic organic chemistry have focused on developing greener, more efficient, and catalytic methods for N-formylation. These novel methodologies aim to overcome the limitations of traditional reagents, such as sensitivity to moisture, toxicity, or harsh reaction conditions.

Emerging strategies include the use of heterogeneous nanocatalysts, metal/metal oxide-based catalysts, and organic catalysts in eco-friendly media like water, ionic liquids, or under solvent-free conditions researchgate.netrsc.org. These approaches offer advantages such as catalyst reusability, thermal stability, and high catalytic performance. For instance, research has explored the catalytic N-formylation of amines using carbon dioxide (CO2) as a C1 feedstock, representing a sustainable approach researchgate.net. Metal-free N-formylation methods have also been developed, utilizing reagents like potassium persulfate or hydroxylamine (B1172632) hydrochloride researchgate.net.

Furthermore, novel formylation protocols are being explored that utilize carbohydrates as C1 synthons under oxidative, metal-free conditions researchgate.net. Mechanochemical approaches and the use of CO surrogates like N-formylsaccharin are also gaining attention for their operational simplicity and efficiency researchgate.netorgsyn.org. These advancements in N-formylation chemistry provide a foundation for developing more refined and sustainable routes to compounds like this compound.

Analytical Research Methodologies for N Formylfluoxetine Characterization and Quantification

Development and Validation of Chromatographic Separation Techniques

Chromatographic methods form the backbone of n-Formylfluoxetine analysis, providing the necessary resolution and sensitivity for purity assessment and the profiling of degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for identifying and quantifying its degradation products. Developed HPLC methods often utilize reversed-phase columns, such as C18 stationary phases, for effective separation. Gradient elution programs, often employing mixtures of aqueous buffers and organic solvents like acetonitrile (B52724) or methanol (B129727), are common for achieving optimal resolution. Detection is typically performed using UV-Vis spectrophotometry, with specific wavelengths like 215 nm or 227 nm being utilized due to the chromophoric nature of the molecule.

Validation of HPLC methods, as per International Council for Harmonisation (ICH) guidelines, is crucial. This includes parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated HPLC method for fluoxetine (B1211875) hydrochloride impurities demonstrated linearity over a concentration range from LOQ to 120% of the sample concentration, with accuracy within the acceptable limit of 80%-120% nih.govscilit.comnih.gov. Such methods are designed to separate this compound from related substances and potential degradation products, ensuring the quality and integrity of analytical data nih.govchromatographyonline.comijrpr.com. While direct studies on this compound degradation using HPLC are less frequently detailed, the general principles applied to fluoxetine and its other metabolites highlight the utility of HPLC in monitoring stability and identifying process-related impurities or degradation markers researchgate.netresearchgate.net.

Table 5.1.1: Representative HPLC Parameters for Fluoxetine-Related Compound Analysis

| Parameter | Specification/Value | Reference |

| Column | Gemini-C18 (150 mm × 4.6 mm, 3.0 μm) | nih.govscilit.comnih.gov |

| Mobile Phase | Gradient program with triethylamine, methanol, water | nih.govscilit.comnih.gov |

| Flow Rate | 1.0 mL/min | nih.govscilit.comnih.gov |

| Detection Wavelength | 215 nm | nih.govscilit.comnih.gov |

| Run Time | 60 min | nih.govscilit.comnih.gov |

| Linearity Range | LOQ to 120% of sample concentration | nih.govscilit.comnih.gov |

| Accuracy | Within 80%-120% | nih.govscilit.comnih.gov |

| Purity Specification | Typically >90% for reference standards | klivon.com |

Gas Chromatography-Mass Spectrometry (GC/MS) in Volatile Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is particularly valuable for the identification and quantification of volatile degradation products that might arise from this compound or its manufacturing process. Studies investigating Maillard reactions in pharmaceutical formulations, which can lead to N-formylation of secondary amines like fluoxetine, have identified various volatile products using GC/MS. These products can include furaldehyde, maltol, and 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one researchgate.netresearchgate.net. While direct GC/MS analysis of this compound itself might be limited due to its relatively low volatility, its application in characterizing volatile impurities or degradation byproducts provides crucial insights into the stability profile of related compounds researchgate.net. The sensitivity and specificity of GC/MS make it an effective tool for detecting and identifying these low-level volatile components.

Mass Spectrometry-Based Characterization and Quantification Approaches

Mass spectrometry, often coupled with chromatographic techniques, offers high sensitivity and specificity for the structural elucidation and precise quantification of this compound and its related substances.

Liquid Chromatography-Mass Spectrometry (LC/MS and LC/MS^n) for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC/MS) and its tandem variant, LC/MS^n, are indispensable for the comprehensive structural elucidation and quantification of this compound. These hyphenated techniques combine the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, allowing for the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. LC/MS is frequently used in studies of drug metabolism and degradation, where it can identify and quantify metabolites or degradation products, even at low concentrations researchgate.net. The ability of LC/MS^n to perform multiple stages of mass analysis provides detailed structural information, aiding in the confirmation of this compound's identity and the characterization of its related impurities or degradation products. For example, LC/MS studies have been instrumental in elucidating reaction mechanisms, such as the N-formylation of secondary amines, by tracking the incorporation of isotopes, like deuterium (B1214612) from labeled acetonitrile, into the resulting formylated compounds researchgate.net.

Application of Ultra Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS) in High-Throughput Analysis

Ultra Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS) represents an advancement over traditional HPLC, offering enhanced speed, resolution, and sensitivity. UPLC/MS is particularly suited for high-throughput analysis, enabling rapid screening and quantification of this compound and its related compounds in complex matrices. The use of smaller particle size columns and higher mobile phase pressures in UPLC allows for faster separations and improved peak shapes, which translates to increased sample throughput without compromising analytical performance. This makes UPLC/MS an efficient tool for pharmacokinetic studies, drug metabolism investigations, and quality control processes where a large number of samples need to be analyzed rapidly nih.gov.

Spectroscopic Methods in this compound Analysis and Structural Confirmation

Spectroscopic techniques play a vital role in confirming the structure of this compound and in its quantitative analysis, often complementing chromatographic and mass spectrometric data.

UV-Vis Spectrophotometry: UV-Vis spectrophotometry is commonly used as a detection method in HPLC. This compound, like fluoxetine, possesses chromophores that absorb ultraviolet light. The characteristic absorption maxima, typically in the range of 215-230 nm, are utilized for quantitative analysis and as a primary detection method in HPLC systems nih.govsigmaaldrich.comnih.govijpsjournal.com.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in a molecule. While specific FT-IR data for this compound is not extensively detailed in the provided search results, FT-IR is a standard technique for confirming the presence of characteristic bonds, such as carbonyl (C=O) and N-H stretching vibrations, which would be expected in a formamide (B127407) derivative like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a definitive method for structural elucidation and confirmation. It provides detailed information about the molecular structure, including the arrangement of atoms and the types of chemical bonds. NMR is invaluable for unequivocally identifying this compound and verifying its structure, especially when synthesized or isolated as a reference standard, or for confirming the identity of impurities nih.gov.

Compound List:

this compound

Fluoxetine

Capillary Electrophoresis Applications for Related Compound Analysis

Capillary Electrophoresis (CE) and its various modes, such as Nonaqueous Capillary Electrophoresis (NACE) and Capillary Electrophoresis-Mass Spectrometry (CE-MS), offer powerful tools for the analysis of this compound and its related compounds, including metabolites and potential impurities. These techniques leverage differences in electrophoretic mobility, charge, and size to achieve high-resolution separations. NACE, in particular, has been explored for the analysis of fluoxetine and its primary metabolite, norfluoxetine, in biological matrices such as urine jrespharm.comcapes.gov.br. NACE methods have demonstrated significant sensitivity, with reported limits of detection (LODs) as low as 10 ng/mL for these analytes jrespharm.comcapes.gov.br. For instance, a NACE method employing a buffer system comprising methanol and acetonitrile with ammonium (B1175870) acetate (B1210297) has been optimized for the separation of fluoxetine and norfluoxetine, achieving effective analysis at applied voltages of 25 kV and capillary temperatures of 25°C capes.gov.br.

The coupling of CE with mass spectrometry (CE-MS), specifically NACE-ESI-MS, further enhances analytical capabilities by providing increased selectivity and sensitivity. This hyphenated technique allows for the simultaneous separation and identification of fluoxetine and its related compounds, including isomers and other potential impurities brieflands.comnih.gov. The efficacy of CE separations is influenced by critical parameters such as the choice of solvent (e.g., methanol, acetonitrile), buffer composition (e.g., ammonium acetate, acetic acid), applied voltage, and capillary temperature capes.gov.brnih.gov. Furthermore, CE's capacity for chiral separations, as demonstrated for fluoxetine and norfluoxetine using cyclodextrin-modified buffers, underscores its potential for analyzing stereoisomers if relevant to this compound characterization nih.gov.

Table 5.4.1: Summary of Capillary Electrophoresis Applications for Fluoxetine and Related Compounds

| Technique | Analytes | Buffer System | Capillary Temp (°C) | Applied Voltage (kV) | LOD (ng/mL) | Reference(s) |

| Nonaqueous CE (NACE) | Fluoxetine, Norfluoxetine | 7:3 Methanol-Acetonitrile + 15mM Ammonium Acetate | 25 | 25 | 10 | capes.gov.br |

| Nonaqueous CE (NACE) | Fluoxetine, Norfluoxetine | Methanol-Acetonitrile + 15mM Ammonium Acetate | - | - | 10 | jrespharm.com |

| NACE-ESI-MS | Fluoxetine, related compounds | 25mM Ammonium Acetate + 1M Acetic Acid in Acetonitrile | 20 | 30 | - | nih.gov |

| CE with Cyclodextrin Modification | Fluoxetine, Norfluoxetine (enantiomers) | Cyclodextrin-modified Sodium Phosphate buffer (pH 2.5) | - | - | 5-10 | nih.gov |

Note: LOD values are approximate and may vary based on specific experimental setups and detection methods.

Strategies and Methodological Considerations for Minimizing Analytical Artifacts During Sample Preparation

The accurate analysis of this compound is critically dependent on minimizing the formation of analytical artifacts during sample preparation. Several factors can lead to the generation of this compound or related formylated compounds, necessitating careful methodological considerations.

One significant pathway for artifactual formation is the Maillard reaction, a complex series of reactions occurring between reducing sugars and amino compounds. Specifically, the interaction between lactose (B1674315), a common pharmaceutical excipient, and fluoxetine hydrochloride, a secondary amine, can lead to the formation of this compound science.govscience.gov. This reaction is influenced by factors such as water content, temperature, and the presence of other excipients science.gov. Therefore, understanding drug-excipient compatibility and controlling storage and preparation conditions are crucial to prevent Maillard-induced degradation products.

Furthermore, formylation of secondary amines, analogous to the formation of this compound, can occur as an artifact during sample preparation for chromatographic analyses. This process has been observed to be catalyzed by factors such as sonication or exposure to light, particularly in the presence of specific solvents like acetonitrile and excipients such as titanium dioxide (TiO2) researchgate.netresearchgate.net. These conditions can promote radical-initiated mechanisms leading to N-formylation. To mitigate these specific artifacts, several strategies can be implemented:

Solvent Selection: Replacing acetonitrile with alternative solvents, such as methanol, has been shown to prevent this type of artifactual formylation researchgate.net.

Minimizing Catalytic Factors: Avoiding sonication and reducing exposure to light during sample preparation are essential steps. Gentle shaking can be employed as a substitute for sonication to aid sample dissolution researchgate.net.

Controlling Reaction Conditions: Awareness of potential drug-excipient interactions is paramount. Formulations containing secondary amines and reducing carbohydrates are susceptible to Maillard reactions, highlighting the importance of judicious excipient selection and appropriate handling procedures science.govscience.gov.

Oxidative Degradation Control: this compound can also arise from the oxidative degradation of Amadori rearrangement products. Therefore, minimizing artifactual oxidation through careful sample handling and protection from light is important vdoc.pub.

Role of N Formylfluoxetine in Pharmaceutical Sciences Research

Utilization as a Chemical Marker for Drug-Excipient Compatibility and Interaction Studies

n-Formylfluoxetine has emerged as a valuable chemical marker in assessing the compatibility between drug substances and excipients, particularly in solid dosage forms. Its formation is often linked to the Maillard reaction, a complex series of reactions that can occur between reducing sugars (like lactose) and compounds containing primary or secondary amine groups, such as fluoxetine (B1211875) hydrochloride nih.gov. Research has demonstrated that fluoxetine, a secondary amine, readily reacts with lactose (B1674315) under pharmaceutically relevant conditions, leading to the formation of this compound as a major product nih.govresearchgate.net. This reaction can occur in both aqueous ethanol (B145695) and solid states, influenced by factors such as water content, lubricant concentration, and temperature nih.gov.

The synthetic ease of preparing N-formyl compounds makes them ideal markers for these drug-excipient interactions nih.govresearchgate.net. By monitoring the presence and quantity of this compound, researchers can quantitatively assess the extent of degradation and interaction between fluoxetine and specific excipients. For instance, studies comparing formulations containing lactose versus starch have shown that lactose-containing formulations are inherently less stable due to the Maillard reaction, with this compound serving as a key indicator of this instability nih.gov. This highlights its utility in the early stages of formulation development for predicting potential incompatibilities.

Table 6.1: this compound as a Marker in Drug-Excipient Compatibility Studies

| Drug Substance | Excipient | Incubation Conditions | Observed Marker Formation | Significance in Compatibility Study |

| Fluoxetine HCl | Lactose | Elevated temperature (e.g., 40-50°C), Humidity (e.g., 75%) | Significant | Indicates Maillard reaction, potential degradation, and incompatibility. Useful for screening excipients nih.govresearchgate.net. |

| Fluoxetine HCl | Starch | Elevated temperature (e.g., 40-50°C), Humidity (e.g., 75%) | Minimal/None | Suggests better compatibility and lower risk of Maillard reaction compared to lactose nih.gov. |

| Varenicline (B1221332) (similar secondary amine) | Osmotic Tablet Excipients | Varied storage conditions | N-Formylation observed | Demonstrates the general principle of N-formylation of secondary amine drugs by excipient impurities like formic acid researchgate.net. |

Importance in Pharmaceutical Formulation Development and Stability Assessment

The insights gained from studying this compound formation are crucial for pharmaceutical formulation development and stability assessment. The Maillard reaction, which produces this compound, can significantly compromise the stability and shelf-life of drug products containing fluoxetine and reactive excipients like lactose nih.govresearchgate.net. By identifying this compound as a potential degradation product, formulators can make informed decisions regarding excipient selection, thereby avoiding or minimizing such interactions.

Application as a Reference Standard in Quality Control and Analytical Method Development and Validation

This compound serves as a critical reference standard in pharmaceutical quality control and analytical method development lgcstandards.como2hdiscovery.co. As an identified impurity and degradation product of fluoxetine, its accurate quantification is essential for ensuring the purity and safety of fluoxetine-containing drug substances and finished products researchgate.netveeprho.com. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are commonly employed for the detection and quantification of this compound researchgate.netveeprho.com.

The development and validation of analytical methods for impurity profiling require well-characterized reference standards like this compound. These standards are used to establish method specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) researchgate.netlgcstandards.com. For example, a validated HPLC method would demonstrate its ability to separate this compound from fluoxetine and other potential impurities, ensuring that the method is reliable for routine quality control testing and stability studies veeprho.com.

Table 6.2: Typical Analytical Method Validation Parameters for this compound

| Parameter | Illustrative Acceptance Criteria | Relevance to this compound Analysis |

| Specificity | Chromatographic separation from API and other impurities | Ensures that this compound is uniquely detected and quantified without interference. |

| Linearity | Correlation coefficient (r) ≥ 0.995 | Confirms a proportional relationship between the concentration of this compound and the analytical signal over a defined range. |

| Accuracy | Recovery between 98-102% | Verifies the method's ability to measure the true concentration of this compound in a sample. |

| Precision (Repeatability) | %RSD of peak area ≤ 2% | Assesses the variability of results when the method is applied repeatedly by the same analyst under the same conditions. |

| Limit of Detection (LOD) | Typically ≤ 0.1% of drug substance level | Determines the lowest concentration of this compound that can be reliably detected. |

| Limit of Quantification (LOQ) | Typically ≤ 0.1% of drug substance level | Determines the lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision. |

Implications for Impurity Profiling and Control Strategies for Drug Substances and Finished Products

This compound holds significant implications for impurity profiling and the development of control strategies for drug substances and finished pharmaceutical products researchgate.netveeprho.comresearchgate.net. As an impurity, its presence must be monitored and controlled within specified limits to ensure product quality, safety, and efficacy researchgate.netresearchgate.net. Regulatory bodies mandate thorough impurity profiling, which involves identifying, characterizing, and quantifying all significant impurities, including degradation products like this compound researchgate.net.

The identification of this compound as a product of the Maillard reaction or other degradation pathways informs the development of strategies to mitigate its formation. This can involve selecting more compatible excipients, optimizing manufacturing processes to minimize exposure to reactive conditions, or implementing specific storage conditions nih.govresearchgate.netresearchgate.net. For instance, if this compound is identified as a significant degradation product under specific stress conditions, stability studies will focus on preventing its formation in the final formulation researchgate.netresearchgate.net. The ability to synthesize and use this compound as a reference standard is paramount for developing and validating analytical methods capable of detecting and quantifying it at trace levels, thereby ensuring compliance with stringent quality standards researchgate.netlgcstandards.comveeprho.com.

Advanced Research Directions and Methodological Integration in N Formylfluoxetine Studies

Integrated Analytical Approaches for Comprehensive Degradation Pathway Mapping and Impurity Identification

A thorough understanding of the degradation pathways of fluoxetine (B1211875), leading to the formation of N-Formylfluoxetine and other impurities, necessitates the use of integrated analytical approaches. The complexity of degradation product mixtures requires the application of multiple sophisticated analytical techniques to ensure comprehensive identification and characterization. ijprajournal.combiomedres.us

Hyphenated Chromatographic and Spectroscopic Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the identification of degradation products. ijprajournal.com Its high sensitivity and ability to provide molecular weight information are crucial for detecting and identifying low-level impurities. ijprajournal.com Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile impurities and residual solvents. ijprajournal.com

For unequivocal structure elucidation, especially for novel or unexpected degradation products, the integration of Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is invaluable. ijprajournal.com This combination allows for the direct acquisition of NMR data on separated impurities, providing detailed structural information.

Forced Degradation Sample Generation:

To effectively map degradation pathways, samples are generated through forced degradation studies. nih.gov These studies involve subjecting the active pharmaceutical ingredient (API) to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress. nih.govresearchgate.net The conditions are typically more severe than those used in accelerated stability studies to ensure the generation of a comprehensive set of degradation products in a shorter timeframe. nih.gov It is recommended to initiate these studies at a drug concentration of 1 mg/mL to facilitate the detection of minor decomposition products. nih.gov

Commonly Employed Analytical Techniques:

A variety of analytical methods are utilized in the study of fluoxetine and its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the separation and quantification of fluoxetine and its impurities. researchgate.net Thin-Layer Chromatography (TLC) combined with densitometry also serves as a valuable tool for their determination. mdpi.com

The following table summarizes the key analytical techniques and their primary roles in the study of this compound and other fluoxetine impurities.

| Analytical Technique | Primary Role | Key Advantages |

| LC-MS | Identification and quantification of non-volatile impurities. | High sensitivity, provides molecular weight information. |

| GC-MS | Identification and quantification of volatile impurities. | Excellent separation for volatile compounds. |

| LC-NMR | Unambiguous structure elucidation of impurities. | Provides detailed structural information. |

| HPLC/UPLC | Separation and quantification of drug and impurities. | High resolution and quantitative accuracy. |

| TLC-Densitometry | Qualitative and quantitative analysis. | Simple, cost-effective, and versatile. |

By integrating these advanced analytical methodologies, researchers can construct detailed degradation maps for fluoxetine, leading to a comprehensive understanding of the formation of this compound and other related impurities.

Development of Predictive Models for N-Formylation Susceptibility in Pharmaceutical Systems

The proactive identification of a drug substance's susceptibility to N-formylation is a critical aspect of pharmaceutical development. acs.org In recent years, in silico predictive models have emerged as powerful tools to assess this risk early in the development process, thereby guiding formulation and process design. acs.orgresearchgate.net

Knowledge-Based In Silico Systems:

Software applications like Zeneth utilize a knowledge base of degradation rules and property predictors to forecast potential degradation pathways. acs.orglhasalimited.org These systems can evaluate the chemical structure of an active pharmaceutical ingredient (API) against various environmental conditions, including the presence of excipients, to predict the likelihood of specific degradation reactions, such as N-formylation. lhasalimited.org For instance, Zeneth can assess the reactivity risk between a drug substance and components of a built-in excipient database. acs.org

Computational Chemistry Approaches:

Electronic structure theory and other computational chemistry methods can be employed to predict sites of chemical reactivity within a molecule. nih.gov For example, calculating bond dissociation energies (BDEs) can help identify sites prone to autoxidation, a process that can generate formylating agents. nih.gov Similarly, frontier molecular orbital (FMO) theory can predict sites susceptible to oxidation by peroxides. nih.gov These computational predictions, when combined with experimental data from techniques like LC/UV/MS/MS, can effectively guide the identification of degradation products and pathways. nih.gov

Kinetic and Mechanistic Modeling:

Kinetic models can be developed to predict likely degradation pathways and the rate of impurity formation under specific conditions. acs.org These models are informed by data from forced degradation studies and can help in understanding the underlying mechanisms of N-formylation. acs.org Machine-learning models and synthesis prediction systems are also being explored to further enhance the predictive capabilities for drug degradation. acs.org

The development and application of these predictive models offer several advantages in pharmaceutical development:

Early Risk Assessment: Enables the identification of potential N-formylation issues at the pre-formulation stage.

Informed Formulation Design: Guides the selection of excipients and manufacturing processes to minimize degradation.

Mechanistic Understanding: Provides insights into the chemical pathways leading to this compound formation. acs.org

The integration of these predictive modeling techniques into the pharmaceutical development workflow is crucial for ensuring the quality and stability of drug products containing secondary amine moieties like fluoxetine.

Design of Accelerated Degradation Studies for Mechanistic Understanding of this compound Formation

Accelerated degradation studies, also known as forced degradation or stress testing, are fundamental to elucidating the mechanisms of this compound formation. acs.orgcasss.org By subjecting fluoxetine to conditions more stringent than typical accelerated stability testing, these studies aim to generate degradation products in a shorter timeframe, providing critical insights into potential degradation pathways. nih.govcasss.org

Key Stress Conditions:

Well-designed forced degradation studies for fluoxetine typically include exposure to a variety of stress conditions to cover the most common degradation pathways: acs.org

Hydrolysis: Testing across a range of pH values (acidic, neutral, and alkaline) is crucial to understand the susceptibility of fluoxetine to hydrolysis.

Oxidation: Exposure to oxidizing agents such as hydrogen peroxide is necessary to investigate oxidative degradation pathways. nih.gov It is also important to include autoxidation conditions, as they can yield different degradants. nih.gov

Photolysis: The drug substance and product are exposed to light to assess photosensitivity.

Thermal Stress: Both dry and wet heat are applied at temperatures higher than those in accelerated stability studies to evaluate thermal degradation. nih.gov

Experimental Design Considerations:

The design of these studies is critical for obtaining meaningful and interpretable results. Key considerations include:

Concentration: It is often recommended to start studies with a drug concentration of around 1 mg/mL to ensure that even minor degradation products can be detected. nih.gov

Excipient Compatibility: Forced degradation studies should also be conducted in the presence of key excipients to identify potential drug-excipient interactions that could lead to N-formylation. acs.orglhasalimited.org For example, excipients like polyethylene (B3416737) glycols (PEGs) and those containing residual formaldehyde (B43269) or formic acid can be sources of formylating agents. researchgate.netnih.gov

Analytical Monitoring: Throughout the study, samples are analyzed at various time points using stability-indicating analytical methods, such as HPLC or UPLC, to track the formation of this compound and other degradation products. researchgate.net

The following table outlines a typical design for an accelerated degradation study aimed at understanding this compound formation.

| Stress Condition | Typical Parameters | Potential Outcome Related to N-Formylation |

| Acid Hydrolysis | 0.1 N HCl, elevated temperature | Formation of hydrolysis products that may indirectly influence N-formylation. |

| Base Hydrolysis | 0.1 N NaOH, elevated temperature | Formation of hydrolysis products. researchgate.net |

| Oxidation | 3-30% H2O2, room temperature | Generation of oxidative degradation products, potentially including formylating species. researchgate.netnih.gov |

| Photolysis | Exposure to UV and visible light | Photodegradation products. researchgate.net |

| Thermal (Dry Heat) | 60-80°C | Thermally induced degradation. |

| Thermal (Wet Heat) | Elevated temperature and humidity | Degradation in the presence of moisture, which can accelerate certain reactions. nih.gov |

By carefully designing and executing these accelerated degradation studies, a mechanistic understanding of this compound formation can be achieved, which is essential for developing effective control strategies.

Development of Novel Strategies for Mitigation and Control of N-Formylation in Pharmaceutical Formulations

The formation of this compound in pharmaceutical formulations is a significant quality concern that necessitates the development of effective mitigation and control strategies. These strategies primarily focus on understanding and controlling the sources of formylating agents and modifying the formulation to minimize the N-formylation reaction.

Control of Excipient-Related Impurities:

A primary source of formylating agents in pharmaceutical formulations is the degradation of excipients. google.com Polyethylene glycols (PEGs), for instance, can undergo oxidative degradation to form formaldehyde and formic acid, which can then react with secondary amines like fluoxetine to form this compound. researchgate.netnih.gov Therefore, a key mitigation strategy is the careful selection and control of excipients. This includes:

Screening Excipients: Testing different grades and sources of excipients for their propensity to generate formylating species.

Setting Specifications: Establishing stringent limits for residual formaldehyde and formic acid in excipients.

Use of Antioxidants: Incorporating antioxidants into the formulation can help prevent the oxidative degradation of susceptible excipients like PEGs. researchgate.netpharmaexcipients.com

Formulation Design and Optimization:

The composition of the pharmaceutical formulation plays a crucial role in the rate of N-formylation. Strategies to mitigate this reaction through formulation design include:

pH Control: Maintaining an optimal pH in the formulation can help to minimize the reactivity of the secondary amine and the formylating species.

Moisture Control: The presence of water can accelerate the degradation pathways leading to N-formylation. nih.gov Therefore, controlling the moisture content of the formulation and using appropriate packaging to protect against humidity are important control measures.

Use of Amine-Containing Scavengers: In some cases, the inclusion of other amine compounds in the formulation can act as scavengers for formylating species, thereby reducing the N-formylation of the active pharmaceutical ingredient. google.com

Process Control and Packaging:

Manufacturing process parameters and the choice of packaging can also influence the formation of this compound.

Manufacturing Process: Minimizing exposure to high temperatures and humidity during manufacturing can reduce the degradation of both the drug substance and excipients.

Packaging: The use of packaging materials with low permeability to oxygen and moisture can help to protect the drug product from environmental factors that can promote N-formylation during storage. researchgate.net The inclusion of oxygen scavengers in the packaging can also be an effective strategy. researchgate.net

The following table summarizes the key strategies for mitigating and controlling N-formylation in pharmaceutical formulations.

| Strategy | Approach | Rationale |

| Excipient Control | Screen excipients for reactive impurities and set stringent specifications. | To minimize the introduction of formylating agents from excipients. |

| Formulation Design | Optimize pH, control moisture, and consider the use of antioxidants or scavengers. | To create a microenvironment within the formulation that is less conducive to N-formylation. |

| Process and Packaging | Control manufacturing conditions and use protective packaging. | To protect the drug product from environmental factors that can promote degradation. |

By implementing a combination of these strategies, pharmaceutical manufacturers can effectively control the formation of this compound, ensuring the quality, safety, and efficacy of fluoxetine-containing drug products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.